molecular formula C13H9ClN2O4 B14526229 N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide CAS No. 62639-24-1

N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide

Cat. No.: B14526229
CAS No.: 62639-24-1
M. Wt: 292.67 g/mol
InChI Key: QIOSDSRXUXWCFT-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is known for its unique structural properties, which include a benzamide group substituted with a 2-chloro-4-nitrophenyl and a 4-hydroxybenzene moiety. It is used in various scientific research applications due to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular processes such as oxidative phosphorylation and glucose uptake, leading to cellular dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .

Properties

CAS No.

62639-24-1

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-4-hydroxybenzamide

InChI

InChI=1S/C13H9ClN2O4/c14-11-7-9(16(19)20)3-6-12(11)15-13(18)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,18)

InChI Key

QIOSDSRXUXWCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

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